molecular formula C13H16ClFN2O B6625129 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide

1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide

Cat. No.: B6625129
M. Wt: 270.73 g/mol
InChI Key: DBBWZFLFVJKMIU-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a carboxamide group, and a substituted phenyl ring

Properties

IUPAC Name

1-[3-(2-chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c14-10-4-1-5-11(15)9(10)3-2-8-17-13(6-7-13)12(16)18/h1,4-5,17H,2-3,6-8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBWZFLFVJKMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)NCCCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the substituted phenyl ring: The starting material, 2-chloro-6-fluorobenzene, undergoes a Friedel-Crafts alkylation to introduce the propylamino group.

    Cyclopropanation: The intermediate product is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichloro-3-fluorophenyl)ethanol: Shares a similar phenyl ring structure but differs in the functional groups attached.

    Indole derivatives: Contain a similar aromatic ring system and are known for their diverse biological activities.

Uniqueness

1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

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